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Compound of Interest

Compound Name:
4-(3-Methoxyphenyl)pyrimidin-2-

amine

CAS No.: 1158235-36-9

Cat. No.: B1439191 Get Quote

The pyrimidine ring (1,3-diazine) is ubiquitous in nature (cytosine, thymine, uracil) and serves

as the backbone for blockbuster drugs like Imatinib (kinase inhibitor), Fluorouracil

(antimetabolite), and Rosuvastatin (HMG-CoA reductase inhibitor). Its success stems from its

ability to participate in diverse non-covalent interactions, particularly hydrogen bonding and

-stacking.

Positional Optimization Strategy
To maximize potency and selectivity, modifications must be strategic. The following SAR map

details the functional role of each position on the pyrimidine ring.

Figure 1: Strategic SAR Map of the Pyrimidine Nucleus
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Caption: Functional mapping of the pyrimidine ring. C2/C4 are critical for hydrogen bonding

networks, while C5/C6 modulate pharmacokinetic (PK) properties and hydrophobic

interactions.

Therapeutic Classes & Mechanisms of Action
Anticancer: Kinase Inhibition (EGFR & CDK)
Pyrimidine derivatives act as ATP-competitive inhibitors. In the context of Epidermal Growth

Factor Receptor (EGFR), the N1 and C2-NH groups often form a bidentate hydrogen bond with

the hinge region (e.g., Met793 in EGFR).
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Mechanism: The inhibitor occupies the ATP-binding pocket, preventing autophosphorylation

and downstream signaling (RAS/RAF/MEK/ERK), leading to apoptosis.

Key Example:Osimertinib (irreversible EGFR inhibitor) utilizes a pyrimidine core to scaffold

the acrylamide warhead that covalently binds Cys797.

Antimicrobial: DHFR Inhibition
In bacteria, pyrimidines (e.g., Trimethoprim) inhibit Dihydrofolate Reductase (DHFR).

Mechanism: They mimic the pteridine ring of dihydrofolate, binding with 1000x higher affinity

to bacterial DHFR than human DHFR. This depletes tetrahydrofolate, halting DNA synthesis.

Antiviral: Reverse Transcriptase Inhibition
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Lamivudine are pyrimidine analogs.

[1][2]

Mechanism: They act as chain terminators.[1] Once triphosphorylated by host kinases, they

are incorporated into viral DNA, but lack the 3'-OH group necessary for chain elongation.

Experimental Validation Protocols (SOPs)
To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating

systems with built-in controls.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT
Assay)
Purpose: To determine the IC50 of pyrimidine derivatives against cancer cell lines (e.g., A549,

MCF-7).

Materials:

Cell lines (adherent).

MTT Reagent (5 mg/mL in PBS).
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Solubilization Buffer (DMSO or SDS-HCl).

Workflow:

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2 to allow attachment.

Treatment: Add test compounds (0.01 - 100 µM) in triplicate.

Positive Control: Doxorubicin or Gefitinib.

Negative Control: 0.1% DMSO (vehicle).

Blank: Media only (no cells).

Incubation: Incubate for 48h or 72h.

MTT Addition: Add 20 µL MTT reagent per well. Incubate 4h (watch for purple formazan

crystals).

Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 min.

Measurement: Read Absorbance at 570 nm (reference 630 nm).

Analysis: Calculate % Viability =

. Fit non-linear regression to determine IC50.

Protocol 3.2: Enzymatic Kinase Inhibition Assay (ELISA-
based)
Purpose: To verify if the cytotoxicity is due to specific target inhibition (e.g., EGFR-TK).

Workflow:

Coating: Coat 96-well plate with Poly-Glu-Tyr (substrate) (100 µL, 20 µg/mL). Incubate

overnight at 37°C. Wash 3x with PBS-T.
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Reaction Assembly:

Add 10 µL ATP (final conc.

of the kinase).

Add 10 µL Test Compound (variable conc.).

Add 10 µL Purified EGFR Kinase Domain.

Buffer: 50 mM HEPES, pH 7.4, 20 mM MgCl2, 0.1 mM MnCl2.

Kinase Reaction: Incubate 1h at 30°C.

Detection:

Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1h. Wash 3x.

Add TMB substrate. Stop reaction with 1N H2SO4 after 15 min.

Read: Absorbance at 450 nm. Lower signal = Higher inhibition.

Data Presentation & Visualization
Representative Activity Data
The following table illustrates the expected potency shifts when modifying the C4 and C6

positions of a pyrimidine-quinazoline hybrid (Simulated data based on J. Med. Chem. trends).
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Compound
ID

R1 (C4-
Position)

R2 (C6-
Position)

EGFR IC50
(nM)

A549 IC50
(µM)

Selectivity
Index

PYR-01 -Cl -H 1200 >50 N/A

PYR-02 -NH-Phenyl -H 45 2.1 10

PYR-03
-NH-(3-Cl, 4-

F-Phenyl)
-H 3.2 0.15 >100

PYR-04
-NH-(3-Cl, 4-

F-Phenyl)
-OCH3 5.8 0.45 85

Gefitinib (Reference) -- 2.9 0.20 >100

Interpretation: Substitution at C4 with an aniline moiety (PYR-02) dramatically improves

potency by establishing hinge binding. Adding halogens (PYR-03) further enhances

hydrophobic fit, mimicking the clinical standard Gefitinib.

Mechanism of Action: Kinase Signaling Pathway
Figure 2: EGFR Signal Transduction and Inhibition
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Caption: Pathway illustrating the competitive inhibition of ATP binding by pyrimidine derivatives,

halting the phosphorylation cascade and inducing apoptosis.

Future Directions: Hybridization
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Current research is moving away from simple monosubstituted pyrimidines toward molecular

hybridization.

Pyrimidine-Coumarin Hybrids: Combine the kinase affinity of pyrimidines with the DNA-

intercalating properties of coumarins.

Pyrimidine-1,2,3-Triazoles: Utilize "click chemistry" to attach triazoles at the C4 position,

enhancing solubility and creating novel binding interactions in the ribose pocket of kinases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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